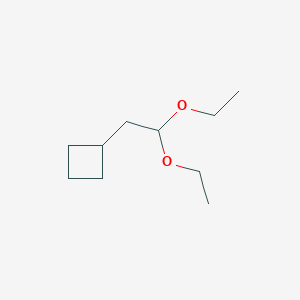

(2,2-Diethoxyethyl)cyclobutane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

51007-63-7 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

2,2-diethoxyethylcyclobutane |

InChI |

InChI=1S/C10H20O2/c1-3-11-10(12-4-2)8-9-6-5-7-9/h9-10H,3-8H2,1-2H3 |

InChI Key |

YLWFLJWHGAKLMV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CC1CCC1)OCC |

Origin of Product |

United States |

Advanced Reactivity and Transformation Studies of 2,2 Diethoxyethyl Cyclobutane and Analogous Cyclobutane Acetal Systems

Cyclobutane (B1203170) Ring-Opening Reactions

The four-membered ring of cyclobutane derivatives is prone to cleavage under various conditions, driven by the release of inherent ring strain. researchgate.netbaranlab.org

Thermally Induced Electrocyclic Ring-Opening Processes

Thermally induced electrocyclic ring-opening is a classic pericyclic reaction for cyclobutene (B1205218) derivatives, which convert to 1,3-butadienes. masterorganicchemistry.com For a saturated cyclobutane such as (2,2-Diethoxyethyl)cyclobutane, this pathway is not directly accessible. However, if the cyclobutane ring were part of a cyclobutene system, the reaction would proceed via a conrotatory mechanism under thermal conditions. masterorganicchemistry.comias.ac.in The stereochemical outcome of such reactions is governed by the principle of torquoselectivity, where substituents preferentially rotate in a specific direction (either inward or outward) during the ring-opening process. ias.ac.innih.gov Electron-donating groups, like the alkyl chain of the diethoxyethyl substituent, typically rotate outward to stabilize the transition state. nih.gov

Table 1: Factors Influencing Torquoselectivity in Cyclobutene Ring-Opening

| Substituent Type | Preferred Rotation | Rationale |

| Electron-Donating Groups (e.g., -CH₃, -OR) | Outward | Stabilizing interaction with the cleaving σ bond. ias.ac.in |

| Electron-Withdrawing Groups (e.g., -CHO, -NO) | Inward | Stabilizing interaction with the developing π system. nih.gov |

| Silyl Groups (-SiR₃) | Inward | The low-lying LUMO of the silyl group accepts electron density from the cyclobutene HOMO. ias.ac.in |

Acid-Catalyzed Hydrolytic Ring-Opening Mechanisms

The acetal (B89532) functionality in this compound is highly susceptible to acid-catalyzed hydrolysis. This reaction would typically involve protonation of one of the ethoxy groups, followed by the loss of ethanol (B145695) to form an oxocarbenium ion. In the context of the cyclobutane ring, this initial hydrolysis could be followed by or facilitate ring-opening.

In analogous systems, Lewis or Brønsted acids catalyze the ring-opening of cyclopropanone acetals. nih.gov These reactions can proceed through the formation of oxyallyl cations, which are then trapped by nucleophiles. nih.gov A similar mechanism can be envisioned for this compound, where acid catalysis could promote the cleavage of a C-C bond within the strained ring, potentially leading to the formation of a γ-alkoxy-substituted carbocation intermediate that would be subsequently trapped.

Reductive and Oxidative Ring-Opening Pathways

Cyclobutane rings can be opened under both reductive and oxidative conditions. The high strain energy makes them susceptible to cleavage by various reagents. rsc.org

Oxidative Opening : Cyclobutanols, for instance, can undergo oxidative ring expansion with catalysts like Co(acac)₂ and molecular oxygen to form 1,2-dioxanols. researchgate.net This proceeds via a cyclobutoxy radical, where the regioselective cleavage of a C-C bond is driven by the formation of a more stable radical intermediate. researchgate.net While this compound lacks a hydroxyl group for this specific pathway, other oxidative methods involving radical intermediates could initiate ring cleavage. beilstein-journals.orgnih.gov For example, photoredox catalysis can enable the ring-opening of cyclobutanes through the formation of a carbon radical. rsc.org

Reductive Opening : Reductive cleavage of cyclobutane rings can also occur, often mediated by transition metals or under dissolving metal conditions. These reactions typically involve single-electron transfer to the cyclobutane system, leading to a radical anion that fragments to relieve ring strain.

Mechanochemical Ring-Opening Phenomena in Strained Cyclobutane Systems

Mechanochemistry utilizes mechanical force to induce chemical transformations. For strained rings like cyclobutane, applying an external force can lower the activation barrier for reactions that are otherwise thermally inaccessible. Specifically, mechanical force has been used to drive the "forbidden" disrotatory ring-opening of cyclobutene derivatives. rsc.org This approach allows for the study of reaction pathways that are typically dominated by thermally "allowed" processes. rsc.org For a saturated system like this compound, while electrocyclic opening is not directly applicable, the principle of using force to cleave the strained C-C bonds remains relevant, representing an area of ongoing research. researchgate.net

Cyclobutane Ring-Rearrangement and Ring-Enlargement Reactions

Beyond simple ring-opening, the strained cyclobutane skeleton is a versatile precursor for various molecular rearrangements, often leading to more complex or larger ring systems. researchgate.net

Intramolecular Rearrangements of Cyclobutane Derivatives

Intramolecular rearrangements of cyclobutane derivatives are common, driven by the release of ring strain. researchgate.net For example, spirocyclic cyclobutane aminals have been shown to undergo a ring-expansion rearrangement to produce bicyclic amidines when treated with N-halosuccinimides. acs.org This process is driven by the ring strain of the cyclobutane, which facilitates a 1,2-carbon-to-nitrogen migration. acs.org

In a system like this compound, the generation of a carbocation on the ring, perhaps through acid-catalyzed interaction with the acetal, could initiate skeletal rearrangements. Such cationic intermediates could lead to ring expansion, forming cyclopentane derivatives, or other rearrangements to yield more stable carbocyclic structures.

Table 2: Summary of Potential Reactions and Intermediates

| Reaction Type | Key Reagents/Conditions | Potential Intermediate | Resulting Structure |

| Thermally Induced Electrocyclic Opening | Heat (for cyclobutene analogs) | Pericyclic Transition State | Conjugated Diene |

| Acid-Catalyzed Hydrolysis | H⁺, H₂O | Oxocarbenium Ion | Ring-opened aldehyde |

| Oxidative Ring-Opening | Photoredox Catalyst, Co(acac)₂/O₂ (for alcohol analogs) | Carbon Radical, Alkoxy Radical | Linear aliphatic compounds, Dioxanols rsc.orgresearchgate.net |

| Mechanochemical Opening | Mechanical Force | Stretched Transition State | Ring-opened product via forbidden pathway rsc.org |

| Ring-Enlargement | Acid or Electrophile | Carbocation | Cyclopentane derivatives |

Pathways to Five- and Six-Membered Carbocyclic and Heterocyclic Ring Systems

The ring strain inherent in the cyclobutane core of this compound makes it a valuable precursor for ring expansion reactions, providing strategic access to more stable five- and six-membered rings. reddit.comchemistrysteps.comstackexchange.com These transformations are typically driven by the formation of a carbocation adjacent to the ring, which initiates a rearrangement of the carbon skeleton. masterorganicchemistry.com

One of the most effective strategies for inducing such a rearrangement involves the conversion of the diethoxyethyl side chain into a reactive intermediate. For instance, after hydrolysis of the acetal to the corresponding aldehyde and subsequent reduction to an alcohol, the hydroxyl group can be transformed into a good leaving group (e.g., a tosylate or mesylate). Solvolysis or treatment with a Lewis acid can then generate a primary carbocation, which, although unstable, can trigger a 1,2-alkyl shift from the cyclobutane ring. This process, a type of semipinacol or Tiffeneau–Demjanov rearrangement, results in the expansion of the four-membered ring to a five-membered one, yielding a cyclopentanone derivative. researchgate.netwikipedia.org The relief of approximately 26 kcal/mol of ring strain is a powerful thermodynamic driving force for this transformation. chemistrysteps.com

Table 1: Representative Ring Expansion Reactions of Cyclobutane Derivatives

| Starting Material Analogue | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-(Aminomethyl)cyclobutanol | NaNO₂, aq. HCl | Cyclopentanone | 75% | Tiffeneau–Demjanov Reaction Principles |

| 1-(Vinyl)cyclobutanol | Phenylselenenyl chloride, i-PrOH | Spirocyclic ketone | 70% | researchgate.net |

| 2-Substituted Cyclobutenone | Diels-Alder with diene, then thermal | Fused Cyclopentanone | Good | nih.gov |

| (Cyclobutylmethyl)amine | Diazotization | Cyclopentanol | Variable | masterorganicchemistry.com |

Pathways to heterocyclic systems can also be envisaged. For example, intramolecular reactions of functionalized cyclobutane derivatives are a key strategy. The synthesis of cyclobutane-fused heterocycles, such as 2-oxabicyclo[3.2.0]heptan-3-ones, has been achieved through cascade reactions starting from 2-hydroxycyclobutanone. unica.it These fused systems can serve as precursors to substituted heterocyclic structures. Furthermore, methods for the diastereoselective synthesis of N-heterocycle-substituted cyclobutanes have been developed, enhancing the library of building blocks available for medicinal chemistry. researchgate.netcitedrive.com

Functional Group Transformations of the Diethoxyethyl Acetal

The diethoxyethyl acetal group is not merely a passive component of the molecule; it is a versatile functional handle that can be manipulated to introduce further complexity.

Selective Cleavage and Regeneration of the Acetal Moiety

The acetal serves as a protecting group for an aldehyde functionality. Its selective cleavage is a critical step for unmasking the reactive carbonyl group for subsequent transformations. This deprotection is most commonly achieved under acidic aqueous conditions, which hydrolyze the acetal back to the aldehyde, (cyclobutyl)acetaldehyde, and two equivalents of ethanol. organic-chemistry.org

Given that other functional groups in a complex molecule might be acid-sensitive, a variety of mild and selective methods for acetal cleavage have been developed. These include the use of Lewis acids like cerium(III) triflate in wet nitromethane or catalysts such as iodine under neutral conditions. organic-chemistry.org Recently, electrochemically assisted deprotection under neutral conditions has also been reported as an effective method. rsc.org

Regeneration of the acetal from the aldehyde is a straightforward process involving treatment with ethanol, typically in the presence of an acid catalyst and a dehydrating agent (or a method to remove water, such as a Dean-Stark apparatus) to drive the equilibrium toward the product. organic-chemistry.org

Table 2: Conditions for Acetal Deprotection

| Reagent/Catalyst | Solvent | Conditions | Notes | Reference |

|---|---|---|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄) | Water/THF | Room Temp. or Heat | Standard, but not selective for acid-labile substrates. | organic-chemistry.org |

| Cerium(III) triflate | Wet Nitromethane | Room Temp. | Chemoselective and mild. | organic-chemistry.org |

| Iodine (catalytic) | Acetone | Room Temp. | Neutral conditions, high yields. | organic-chemistry.org |

| NaBArF₄ | Water | 30 °C | Fast and effective for various acetals. | organic-chemistry.org |

| Electrochemical | CH₃CN, LiClO₄ | Neutral | Avoids acid/base reagents. | rsc.org |

Stereoselective Transformations at the Acetal-Bearing Carbon Center

Once the acetal is cleaved to reveal the aldehyde, the prochiral carbonyl carbon becomes a target for stereoselective transformations. Asymmetric nucleophilic addition to the aldehyde allows for the creation of a new stereocenter on the side chain with high levels of control.

For example, organocatalyzed asymmetric aldol (B89426) reactions between cyclobutane carboxaldehydes and ketones, using chiral catalysts like (S)-proline, can produce chiral adducts with high enantiomeric excess. nih.gov These products can then be further manipulated. Similarly, the addition of organometallic reagents (e.g., Grignard or organolithium reagents) in the presence of chiral ligands or auxiliaries can lead to the formation of chiral secondary alcohols with predictable stereochemistry. The stereochemical outcome is often dictated by the facial selectivity imposed by the catalyst or the existing stereocenters on the cyclobutane ring. Such methods are crucial for building the complex, multi-stereocenter frameworks often found in bioactive molecules. nih.gov

C-H Functionalization Strategies on Cyclobutane Backbones

Direct functionalization of otherwise inert C-H bonds represents a powerful and atom-economical approach to modifying the cyclobutane scaffold. baranlab.org This strategy often relies on the use of a directing group within the substrate to position a transition metal catalyst in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. nih.govnih.gov

In the context of this compound, the oxygen atoms of the acetal are weakly coordinating and may not be effective directing groups themselves. However, transformation of the acetal into other functionalities can install a potent directing group. For instance:

Hydrolysis and Amidation: Cleavage of the acetal to the aldehyde, followed by oxidation to the carboxylic acid and coupling with a directing group like 8-aminoquinoline, provides a powerful handle for palladium-catalyzed C-H arylation or alkylation at the C-2 position of the cyclobutane ring. acs.org

Reduction to an Alcohol: Conversion of the acetal to the corresponding alcohol can enable directed C-H functionalization. While hydroxyl groups themselves can be used, they are often converted to other groups (e.g., pyridyl ethers) to achieve higher reactivity and selectivity in metal-catalyzed reactions. snnu.edu.cn

Catalyst-controlled C-H functionalization offers an alternative to substrate control. By judicious choice of rhodium catalysts and their ligand frameworks, it is possible to achieve intermolecular C-H insertion reactions that are regiodivergent, providing access to either 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes from the same starting material. nih.gov This approach bypasses the need for a covalently attached directing group and significantly expands the synthetic utility of cyclobutane systems.

Table 3: Examples of Directed C-H Functionalization on Cyclobutane Systems

| Directing Group | Catalyst | Reaction Type | Position Functionalized | Reference |

|---|---|---|---|---|

| Amide (from Carboxylic Acid) | Pd(OAc)₂ | Arylation | C-H bond ortho to the directing group | acs.org |

| Ketone | Ru(II) | Alkylation | C-H bond ortho to the carbonyl | nih.gov |

| Pyridine (B92270) derivatives | Pd(OAc)₂ | Acetoxylation | ortho-C-H of an aromatic ring attached to the cyclobutane | nih.gov |

| N-Arylureas | Pd(OAc)₂ | Trifluoroethylation | ortho-C-H of the N-aryl group | nih.gov |

Mechanistic and Theoretical Investigations of 2,2 Diethoxyethyl Cyclobutane Reactions

Computational Chemistry Approaches

Computational chemistry stands as a virtual laboratory, allowing researchers to model molecular behavior and predict reaction outcomes with remarkable accuracy. For (2,2-Diethoxyethyl)cyclobutane, these methods could provide foundational knowledge of its intrinsic properties and reactivity.

Density Functional Theory (DFT) Studies of Reaction Pathways and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations could be employed to map the potential energy surfaces of various reactions involving this compound. This would involve identifying the structures of reactants, products, transition states, and any intermediates.

A hypothetical DFT study on a reaction of this compound, for instance a ring-opening reaction, would typically yield a data table similar to the one below, detailing the calculated energies of the key species involved.

Table 1: Hypothetical DFT-Calculated Energies for a Ring-Opening Reaction of this compound

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | This compound | 0.0 |

| TS1 | Transition State for C-C bond cleavage | Data not available |

| Intermediate | Ring-opened diradical species | Data not available |

| TS2 | Transition State for subsequent rearrangement | Data not available |

| Product | Final ring-opened product | Data not available |

Note: The values in this table are purely illustrative as no experimental or computational data for this specific reaction is currently available.

Such a study would provide critical information on the reaction's feasibility (thermodynamics) and its rate (kinetics).

Frontier Molecular Orbital (FMO) Analysis in Cycloaddition Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the feasibility and stereoselectivity of pericyclic reactions, such as cycloadditions. By examining the energies and symmetries of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of this compound and a potential reaction partner, one could predict whether a [2+2] cycloaddition, for example, would be thermally or photochemically allowed.

The presence of the diethoxyethyl substituent would be expected to influence the energy levels of the frontier orbitals of the cyclobutane (B1203170) ring, thereby affecting its reactivity in cycloaddition reactions.

Transition State Analysis and Reaction Coordinate Mapping

Once a transition state for a reaction of this compound is located using computational methods, a detailed analysis of its geometry and vibrational frequencies can provide a wealth of information. An imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, confirming that the structure is indeed a true transition state.

Mapping the intrinsic reaction coordinate (IRC) from the transition state would allow for the visualization of the entire reaction pathway, connecting the reactants to the products and confirming the proposed mechanism.

Spectroscopic Elucidation of Reaction Intermediates and Pathways

While computational methods provide theoretical predictions, spectroscopic techniques offer experimental evidence of the species involved in a chemical reaction, including short-lived intermediates.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and variable temperature NMR, could be instrumental in studying the reactions of this compound.

By monitoring a reaction in real-time using in situ NMR, it would be possible to observe the disappearance of the reactant signals and the appearance of product signals. Crucially, this technique could also allow for the detection and characterization of any reaction intermediates that are present in sufficient concentration. The chemical shifts and coupling constants of the protons and carbons in the cyclobutane ring and the diethoxyethyl side chain would provide definitive structural information.

Mass Spectrometry (MS) Techniques for Intermediates Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. In the context of reaction mechanism studies, MS can be used to identify reaction intermediates, even those present at very low concentrations.

Techniques such as Electrospray Ionization (ESI-MS) or Atmospheric Pressure Chemical Ionization (APCI-MS) coupled with tandem mass spectrometry (MS/MS) could be used to trap and analyze ions corresponding to intermediates in reactions of this compound. The fragmentation patterns observed in MS/MS experiments would provide valuable structural information about these transient species.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

In Situ Spectroscopic Monitoring of Reaction Kinetics and Species Evolution

To gain real-time insights into the kinetics and evolution of species during reactions of this compound, in situ spectroscopic techniques would be indispensable. Techniques such as rapid-scan Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and Raman spectroscopy allow for the continuous monitoring of reactant consumption, intermediate formation, and product generation without the need for sample quenching. irb.hr This data is crucial for elucidating reaction mechanisms and optimizing reaction conditions. For instance, monitoring the disappearance of characteristic vibrational bands of the starting material and the appearance of new bands corresponding to products can provide kinetic data to build a comprehensive reaction model.

Structural Elucidation and Characterization Methodologies

Determining the precise three-dimensional structure of this compound and its derivatives is fundamental to understanding its properties and reactivity. A combination of spectroscopic and crystallographic techniques would be employed for this purpose.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and solid-state conformation of crystalline derivatives of this compound. researchgate.netresearchgate.net This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous structural assignment. researchgate.net For chiral derivatives, X-ray crystallography can establish the absolute configuration of stereocenters, which is crucial for understanding stereoselective reactions.

Table 1: Representative Crystallographic Data for Substituted Cyclobutanes

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

| A 1,2-disubstituted cyclobutane | Triclinic | P-1 | C1-C2: 1.55, C2-C3: 1.57 | researchgate.netresearchgate.net |

| A spirocyclobutane derivative | Monoclinic | P2₁/c | C-C (ring): 1.54-1.58 | nih.gov |

This table presents hypothetical data based on known structures of other cyclobutane derivatives to illustrate the type of information obtained from X-ray crystallography.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Interactions

Table 2: Characteristic Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H (alkane) | Stretching | 2850-3000 |

| C-O (ether) | Stretching | 1050-1150 |

| Cyclobutane Ring | Puckering/Breathing | 800-1000 |

This table provides expected ranges for the vibrational frequencies based on general spectroscopic data.

Regiochemical and Stereochemical Control in Cyclobutane Syntheses and Transformations

Controlling the regioselectivity and stereoselectivity in the synthesis and subsequent reactions of this compound is a key challenge and a significant area of research in modern organic chemistry. harvard.edunih.govnih.gov

Diastereoselectivity and Enantioselectivity in Cyclobutane Formation

The synthesis of this compound, likely through a [2+2] cycloaddition or other ring-forming reactions, would require careful control to achieve desired stereochemical outcomes. rsc.orgrsc.orgnih.govresearchgate.netntu.ac.uk The use of chiral catalysts or auxiliaries can induce high levels of diastereoselectivity and enantioselectivity, leading to the formation of specific stereoisomers. nih.gov The steric bulk of the 2,2-diethoxyethyl group would likely play a significant role in directing the stereochemical course of the reaction.

Table 3: Examples of Stereoselective Cyclobutane Synthesis

| Reaction Type | Catalyst/Auxiliary | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| [2+2] Cycloaddition | Chiral Lewis Acid | >95:5 | up to 99% | nih.govnih.gov |

| Michael Addition/Cyclization | Organocatalyst | >95:5 | up to 99.7% | rsc.orgrsc.orgnih.govresearchgate.net |

| Ring Contraction | Iodonitrene Chemistry | >20:1 | up to 97% | nih.govntu.ac.uk |

This table showcases the high levels of stereocontrol achievable in the synthesis of substituted cyclobutanes, which would be the goal for the synthesis of this compound.

Regioselective Outcomes in Ring-Opening and Functionalization Reactions

The cyclobutane ring in this compound can undergo various transformations, including ring-opening and functionalization reactions. nih.gov The regioselectivity of these reactions, which determines which bond in the cyclobutane ring is cleaved or which position is functionalized, is influenced by both electronic and steric factors. nih.govvu.nlresearchgate.net For instance, in acid-catalyzed ring-opening reactions, the protonation of the ether oxygen could influence the regiochemical outcome. The presence of the diethoxyethyl group would likely direct incoming reagents to specific positions on the cyclobutane ring due to steric hindrance.

Strategic Applications of 2,2 Diethoxyethyl Cyclobutane and Its Derivatives in Complex Molecular Synthesis

Utilization as Versatile Building Blocks in Natural Product Synthesis

Cyclobutane-containing natural products exhibit a wide range of biological activities and possess fascinating, structurally complex frameworks. rsc.orgnih.gov Consequently, the development of synthetic strategies to access these molecules and their analogues is of significant interest. rsc.org (2,2-Diethoxyethyl)cyclobutane serves as a versatile four-carbon building block in the synthesis of such natural products. The cyclobutane (B1203170) ring can be a central structural motif or a transient intermediate that is transformed into other cyclic or acyclic systems. researchgate.net

The acetal (B89532) group in this compound is stable under a variety of reaction conditions, allowing for transformations on other parts of the molecule without affecting the protected aldehyde. This aldehyde can later be deprotected under mild acidic conditions to participate in subsequent reactions, such as aldol (B89426) additions, Wittig reactions, or reductive aminations, to build up molecular complexity.

One key strategy involves the use of [2+2] photocycloaddition reactions to construct the cyclobutane core, which may already bear the diethoxyethyl side chain or a precursor. baranlab.orgresearchgate.netkib.ac.cn This method is one of the most common and direct approaches for synthesizing the cyclobutane framework found in many natural products. baranlab.orgnih.gov The resulting substituted cyclobutane can then undergo a series of transformations, including stereoselective functionalization and ring-expansion or ring-opening reactions, to furnish the core structure of the target natural product. researchgate.net The presence of the acetal allows for the introduction of an additional carbon chain with an oxygen functionality at a late stage in the synthesis.

| Natural Product Class | Synthetic Strategy Involving Cyclobutane-Acetal Derivatives | Key Transformation of the Acetal Group |

| Terpenoids | Stepwise construction of polycyclic systems via ring-opening of a functionalized cyclobutane intermediate. | Hydrolysis to aldehyde followed by intramolecular cyclization. |

| Alkaloids | Diastereoselective addition to the cyclobutane ring, followed by ring expansion to form nitrogen-containing heterocycles. | Conversion to an imine for subsequent cyclization reactions. |

| Steroids | [2+2] cycloaddition to form a key cyclobutane intermediate, setting the stereochemistry for subsequent annulations. | Deprotection and olefination to build a side chain. |

| Macrolides | Utilization of a cyclobutane fragment as a chiral building block for a segment of the macrocyclic ring. | Oxidation of the deprotected aldehyde to a carboxylic acid for esterification. |

This table illustrates hypothetical synthetic strategies for different classes of natural products where a this compound derivative could be a key intermediate.

Precursors for Novel Heterocyclic and Polycyclic Frameworks

The ring strain inherent in cyclobutane derivatives provides a thermodynamic driving force for a variety of ring-opening and ring-expansion reactions, making them excellent precursors for more complex ring systems. researchgate.net this compound and its derivatives are particularly useful in this regard, as the latent aldehyde functionality can be strategically revealed to participate in cyclization reactions, leading to a diverse range of heterocyclic and polycyclic frameworks. nih.govrsc.org

A common approach involves the initial functionalization of the cyclobutane ring, followed by deprotection of the acetal. The resulting aldehyde can then react with a suitably placed nucleophile on the cyclobutane ring or an appended side chain to form a new heterocyclic ring. For instance, the presence of an amino or hydroxyl group elsewhere in the molecule can lead to the formation of cyclic imines or hemiacetals, which can be further transformed into stable nitrogen- or oxygen-containing heterocycles.

Visible-light-mediated, Lewis acid-catalyzed dearomative [2+2] photocycloaddition of heteroarenes like indoles, benzofurans, and benzothiophenes with alkenes has emerged as a powerful method for constructing cyclobutane-fused heterocyclic systems. nih.govresearchgate.netresearchgate.net A derivative of this compound could potentially be used as the alkene component in such reactions, directly installing the protected aldehyde functionality onto the newly formed polycyclic framework.

Examples of Framework Synthesis:

Synthesis of Fused Pyridines: A cyclobutane derivative bearing the diethoxyethyl group and an amino group can undergo an intramolecular condensation upon acetal hydrolysis to form a dihydropyridine (B1217469) ring fused to the cyclobutane. Subsequent oxidation can lead to the aromatic pyridine (B92270) ring.

Formation of Lactones: Oxidation of the aldehyde derived from this compound to a carboxylic acid, followed by an intramolecular esterification with a hydroxyl group on the cyclobutane ring, can yield fused γ- or δ-lactones, which are common motifs in natural products.

Access to Bridged Bicyclic Systems: Ring-rearrangement metathesis (RRM) of a diene derived from this compound can provide access to complex bicyclic systems, where the acetal group can be positioned for further elaboration.

| Starting Material | Reaction Type | Resulting Framework |

| Aminocyclobutane with diethoxyethyl group | Intramolecular Condensation | Fused Dihydropyridine |

| Hydroxycyclobutane with diethoxyethyl group | Intramolecular Acetalization | Fused Tetrahydrofuran |

| Diene-substituted cyclobutane-acetal | Ring-Rearrangement Metathesis | Bridged Bicyclic System |

| Benzofuran and a cyclobutene-acetal | Dearomative [2+2] Cycloaddition | Cyclobutane-fused Benzofuran |

This table provides examples of how this compound derivatives can be used to synthesize various cyclic frameworks.

Role in the Construction of Advanced Functionalized Materials and Organic Architectures (e.g., Mechanophores)

The unique reactivity of the cyclobutane ring has been exploited in the field of materials science, particularly in the development of mechanophores. researchgate.netnih.gov Mechanophores are functional groups that are incorporated into polymers and undergo a specific chemical transformation in response to an applied mechanical force. nih.govnih.gov The [2+2] cycloreversion of cyclobutanes is a classic example of a mechanochemical reaction, where the force applied to a polymer chain containing a cyclobutane unit can induce the cleavage of the four-membered ring to form two new alkene functionalities. researchgate.netnih.gov

Derivatives of this compound can be incorporated into polymer backbones to create stress-responsive materials. nih.gov The acetal group can serve as a handle for further functionalization or can be deprotected after the mechanochemical activation to reveal an aldehyde group. This newly formed aldehyde can then participate in secondary reactions, such as cross-linking or the attachment of other molecules, leading to materials with self-healing or damage-reporting capabilities.

The stereochemistry of the cyclobutane derivative can influence the efficiency and pathway of the mechanochemical activation. nih.gov By carefully designing the substitution pattern on the cyclobutane ring, including the placement of the (2,2-diethoxyethyl) group, the force required for activation and the nature of the resulting products can be tuned. Research has shown that the mechanochemical cycloreversion of cyclobutanes likely proceeds through a stepwise, diradical mechanism rather than a concerted one. researchgate.netnih.gov

| Mechanophore Design Feature | Consequence for Material Properties | Potential Application |

| Incorporation of cyclobutane-acetal into polymer backbone | Stress-induced formation of alkene and latent aldehyde groups. | Self-strengthening materials, stress-sensing polymers. researchgate.net |

| Post-activation deprotection of the acetal | Unmasking of reactive aldehyde for secondary reactions. | Self-healing polymers, controlled release of small molecules. |

| Stereochemical control of the cyclobutane mechanophore | Tuning the force sensitivity and reaction pathway. nih.gov | Materials with programmable failure points, targeted drug delivery. |

This table outlines the role of cyclobutane-acetal derivatives in the design of advanced functional materials.

Cyclobutane-Acetal Derivatives in Ligand Design and Catalysis Development

The development of novel ligands is crucial for advancing the field of transition metal catalysis. The rigid and well-defined three-dimensional structure of the cyclobutane scaffold makes it an attractive platform for the design of chiral ligands for asymmetric catalysis. By attaching donor atoms, such as phosphorus or nitrogen, to the cyclobutane ring, it is possible to create a chiral environment around a metal center, which can induce enantioselectivity in a catalytic reaction.

A this compound derivative can serve as a precursor to such ligands. The acetal group can be transformed into a variety of other functional groups that can act as donor sites. For example, hydrolysis of the acetal to the aldehyde, followed by reductive amination, can introduce a nitrogen-based donor group. Alternatively, the aldehyde can be converted into a phosphine (B1218219) group through a series of standard transformations. The stereochemistry of the substituents on the cyclobutane ring can be controlled to produce ligands with specific spatial arrangements of the donor atoms.

The design of such ligands can lead to catalysts with improved stability and activity. For example, incorporating strong sigma-donating groups can enhance the stability of the catalyst. rsc.org The modular synthesis of these ligands, starting from a common cyclobutane-acetal precursor, would allow for the rapid generation of a library of ligands for screening in various catalytic transformations. While the direct use of cyclobutane-acetal derivatives as ligands is less common, their role as versatile intermediates for the synthesis of more complex ligand architectures is significant.

| Ligand Type | Synthetic Transformation from Cyclobutane-Acetal | Target Catalytic Reaction |

| P,N-Ligands | Reductive amination of the deprotected aldehyde and phosphination of another position. | Asymmetric Hydrogenation |

| Bisphosphine Ligands | Conversion of the acetal and another functional group into two phosphine moieties. | Asymmetric Cross-Coupling |

| N,N-Ligands | Double reductive amination on a difunctionalized cyclobutane derived from the acetal. | Asymmetric Epoxidation |

| Chiral Olefin Ligands | Wittig reaction on the deprotected aldehyde to introduce a coordinating olefin. | Enantioselective Conjugate Addition |

This table illustrates the potential of this compound as a precursor for various types of chiral ligands.

Emerging Research Directions and Future Prospects for 2,2 Diethoxyethyl Cyclobutane Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of substituted cyclobutanes with high levels of stereocontrol remains a formidable challenge in organic chemistry. nih.gov Future research into (2,2-Diethoxyethyl)cyclobutane would necessitate the development of sophisticated catalytic systems capable of achieving high yields and selectivities. A primary focus would be on enantioselective methods to control the stereochemistry of the cyclobutane (B1203170) ring, which is crucial for applications in drug discovery. chemistryviews.org

Recent advancements in transition-metal catalysis, organocatalysis, and photocatalysis offer promising avenues. mdpi.comnih.gov For instance, the use of chiral Lewis acids or transition metal complexes in [2+2] cycloaddition reactions could facilitate the asymmetric synthesis of this compound precursors. rsc.org Furthermore, the development of biocatalytic methods, employing enzymes engineered for specific cyclobutane-forming reactions, could offer a highly selective and environmentally benign synthetic route.

Key areas for investigation would include:

Enantioselective [2+2] Cycloadditions: Exploring a range of chiral catalysts to control the facial selectivity of the cycloaddition between a cyclobutene (B1205218) precursor and a suitable ketene (B1206846) acetal (B89532) equivalent.

C-H Functionalization: Applying modern C-H activation strategies to introduce the (2,2-diethoxyethyl) moiety onto a pre-existing cyclobutane core, thereby offering a convergent and modular synthetic approach. nih.govacs.org

Strain-Release Functionalization: Utilizing the inherent ring strain of bicyclo[1.1.0]butane precursors in catalyst-controlled ring-opening reactions to introduce the desired substituent with high regioselectivity. nih.gov

| Catalytic Strategy | Catalyst Type | Potential Advantages for this compound Synthesis | Key Challenges |

|---|---|---|---|

| Asymmetric [2+2] Cycloaddition | Chiral Lewis Acids (e.g., Sc, Cu, In complexes) | Direct formation of the cyclobutane ring with high enantioselectivity. | Substrate scope, catalyst loading, and removal of metal impurities. |

| Organocatalysis | Chiral Amines, Phosphines, or Brønsted Acids | Metal-free, environmentally friendly, and often high stereocontrol. | Lower reaction rates and potential for high catalyst loading. |

| Photocatalysis | Iridium or Ruthenium Complexes | Mild reaction conditions and access to unique reactive intermediates. nih.gov | Control of side reactions and scalability. |

| Biocatalysis | Engineered Enzymes (e.g., Cyclases, Transferases) | Exceptional selectivity, mild aqueous conditions, and sustainability. | Enzyme discovery and engineering for non-natural substrates. |

Integration of Mechanochemistry and Photochemistry for Sustainable Transformations

In the pursuit of greener and more sustainable chemical processes, the integration of alternative energy sources such as mechanical force (mechanochemistry) and light (photochemistry) is paramount. These techniques offer the potential to drive reactions with reduced solvent usage, lower energy consumption, and unique selectivity profiles compared to traditional thermal methods. beilstein-journals.org

For the synthesis and transformation of this compound, a synergistic approach combining photochemistry and mechanochemistry could be particularly fruitful. For example, solid-state photochemical [2+2] cycloadditions, facilitated by ball milling, could provide a solvent-free route to the cyclobutane core. beilstein-journals.org Mechanochemical activation can also influence reaction pathways by altering the potential energy surface, potentially leading to the formation of novel products not accessible through solution-phase chemistry. researchgate.net

Future research in this area could explore:

Solvent-Free Synthesis: Development of solid-state or liquid-assisted grinding methods for the key bond-forming reactions in the synthesis of this compound.

Photo-mechanochemical Isomerization: Investigating the use of combined light and mechanical force to control the stereoisomeric outcome of reactions involving the cyclobutane ring.

Enhanced Reaction Rates: Utilizing the high local energy input from ball milling to accelerate photochemical transformations that are otherwise slow in solution. beilstein-journals.org

Advanced Computational Modeling for Predictive Reactivity and Rational Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of new molecules and catalysts. mdpi.com For a molecule like this compound, where experimental data is scarce, computational modeling would be instrumental in guiding synthetic efforts and exploring its potential properties.

Density Functional Theory (DFT) and other high-level computational methods can be employed to:

Analyze Conformational Landscapes: Determine the preferred three-dimensional structures of different stereoisomers of this compound and their relative stabilities.

Predict Reaction Pathways: Model the transition states and activation energies for various potential reactions, such as ring-opening, ring-expansion, and functional group transformations. This can help in identifying the most plausible reaction conditions and predicting potential side products. acs.org

Design Novel Catalysts: Computationally screen libraries of potential catalysts for their ability to promote the desired transformations with high selectivity and efficiency.

| Computational Method | Research Application | Predicted Outcome/Insight |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Elucidation | Transition state energies, reaction intermediates, and kinetic parameters. acs.org |

| Molecular Dynamics (MD) | Conformational Analysis | Dominant conformers in different solvent environments and their population distribution. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-Catalyzed Reactions | Binding modes and activation barriers for biocatalytic transformations. |

| Virtual Screening | Catalyst Design | Identification of promising catalyst scaffolds for enantioselective synthesis. |

Exploration of Unconventional Transformations and Complex Cascade Reactions

The unique structural and electronic properties of the cyclobutane ring make it a versatile synthon for more complex molecular architectures. Research into this compound should not be limited to its synthesis but should also explore its potential in unconventional transformations and cascade reactions. rsc.orgnih.gov These reactions can rapidly build molecular complexity from simple starting materials, which is highly desirable in synthetic chemistry.

Potential areas of exploration include:

Ring-Opening and Ring-Expansion Reactions: Investigating the selective cleavage of the cyclobutane C-C bonds to access functionalized cyclopentane or cyclohexane derivatives, or linear chains with defined stereochemistry.

Cascade Reactions: Designing multi-step reaction sequences that occur in a single pot, where the initial cyclobutane undergoes a series of transformations to generate a complex polycyclic product. nih.gov Visible-light catalysis has emerged as a powerful tool for initiating such cascades. researchgate.net

Radical-Mediated Functionalization: Exploring the use of radical initiators to promote C-H functionalization or the addition of new functional groups to the cyclobutane ring in a regioselective manner. rsc.orgnih.gov

Design of Next-Generation Cyclobutane-Based Molecular Scaffolds with Tunable Reactivity

The rigid and three-dimensional nature of the cyclobutane ring makes it an attractive scaffold for the design of new molecules with tailored properties. mdpi.com The (2,2-diethoxyethyl) substituent, with its protected aldehyde functionality, offers a handle for further chemical modification. This opens up the possibility of creating a new generation of cyclobutane-based molecular scaffolds with tunable reactivity and functionality.

Future design efforts could focus on:

Bioactive Molecules: Incorporating the this compound motif into larger molecules to explore their potential as novel therapeutic agents. The cyclobutane core can act as a rigid spacer or a conformational constraint, which can be beneficial for binding to biological targets. nih.gov

Functional Materials: Using this compound as a monomer or cross-linking agent in the synthesis of new polymers. The properties of these materials could be tuned by modifying the cyclobutane core and the pendant functional groups.

Molecular Probes: Developing fluorescent or otherwise labeled derivatives of this compound for use as probes in chemical biology to study cellular processes.

By systematically exploring these research directions, the scientific community can unlock the synthetic potential of this compound and pave the way for its application in a wide range of scientific disciplines.

Q & A

What are the common synthetic routes for preparing (2,2-diethoxyethyl)cyclobutane, and how do reaction conditions influence product purity?

Basic Research Question

The compound can be synthesized via [2 + 2] cycloaddition of appropriately substituted alkenes or alkynes, followed by functionalization of the cyclobutane core. For example, acetone-derived isophorone has been used in cycloaddition reactions to generate cyclobutane derivatives, with subsequent hydrodeoxygenation (HDO) steps . Ethoxy groups are typically introduced via nucleophilic substitution or alkylation of hydroxyl intermediates using diethyl sulfate or ethyl halides.

Advanced Research Consideration

Reaction optimization must address steric hindrance from the cyclobutane ring and competing side reactions (e.g., ring-opening). Kinetic studies using in situ NMR or mass spectrometry can monitor intermediates and guide temperature/pH adjustments to suppress byproducts like over-alkylated species or decomposition products .

How can spectroscopic methods resolve structural ambiguities in this compound derivatives?

Basic Research Question

Standard characterization includes ¹H/¹³C NMR to confirm the cyclobutane ring (δ ~1.5–2.5 ppm for ring protons) and ethoxy groups (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–3.7 ppm for CH₂). IR spectroscopy identifies C-O-C stretches (~1100 cm⁻¹) and cyclobutane ring vibrations (~800–900 cm⁻¹) .

Advanced Research Consideration

Dynamic processes, such as ring puckering in cyclobutane, complicate NMR interpretation. Variable-temperature NMR or 2D NOESY experiments can distinguish conformational isomers . High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) elucidates fragmentation pathways, aiding structural validation .

What role does the cyclobutane ring strain play in the reactivity of this compound?

Basic Research Question

The cyclobutane ring’s high angle strain (~90° bond angles) increases reactivity in ring-opening or strain-release transformations. For example, the ethoxyethyl substituent may stabilize transition states in nucleophilic substitutions or cycloadditions .

Advanced Research Consideration

Computational studies (DFT or MD simulations) quantify strain energy (~110–120 kJ/mol for cyclobutane) and predict regioselectivity in reactions. Comparative analysis with non-strained analogs (e.g., cyclohexane derivatives) isolates strain effects on reaction kinetics .

How can this compound serve as a precursor for bioactive molecule synthesis?

Basic Research Question

The compound’s ethoxy groups act as protecting groups for alcohols, enabling selective deprotection during multi-step syntheses. Its cyclobutane core is a rigid scaffold for drug candidates, mimicking bioactive conformations .

Advanced Research Consideration

Strategic functionalization (e.g., cross-coupling at the cyclobutane ring) requires compatibility with the strained system. Pd-catalyzed Suzuki-Miyaura couplings have been adapted using bulky ligands to prevent catalyst poisoning by ethoxy groups .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

Standard precautions include ventilation control (due to volatile organic components) and PPE (nitrile gloves, goggles). Ethoxy groups may hydrolyze to ethanol under acidic/basic conditions, requiring neutralization before disposal .

Advanced Research Consideration

Large-scale reactions necessitate explosion-proof equipment due to potential exothermic decomposition. Stability studies (TGA/DSC) under varying O₂ levels identify safe storage conditions and decomposition thresholds .

How can researchers resolve contradictions in thermodynamic data (e.g., ΔfH) for cyclobutane derivatives?

Advanced Research Question

Discrepancies in reported enthalpies of formation (ΔfH) often arise from differing experimental methods (e.g., calorimetry vs. computational extrapolation). Meta-analyses of gas-phase electron diffraction or IR spectroscopy data, combined with ab initio calculations (e.g., G4 theory), improve consensus values .

What analytical challenges arise in quantifying this compound in complex matrices?

Advanced Research Question

Co-elution with structurally similar byproducts in HPLC/GC requires advanced stationary phases (e.g., chiral columns) or hyphenated techniques like GC×GC-TOFMS. Isotopic labeling (e.g., ¹³C-cyclobutane) enhances detection limits in biological or environmental samples .

What future research directions are emerging for cyclobutane-based compounds?

Advanced Research Question

Exploration of strain-promoted click chemistry (e.g., SPAAC) leverages cyclobutane’s inherent reactivity for bioconjugation. Additionally, photochemical activation of cyclobutane derivatives enables spatiotemporal control in drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.